molecular formula C23H23N3O B12918922 N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide CAS No. 820961-75-9

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide

Cat. No.: B12918922
CAS No.: 820961-75-9
M. Wt: 357.4 g/mol
InChI Key: GGZRKRPYGJABPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Diphenylpyrimidin-2-yl)cyclohexanecarboxamide (referred to herein as the target compound) is a pyrimidine-based carboxamide derivative characterized by a central pyrimidine ring substituted with phenyl groups at the 4- and 6-positions and a cyclohexanecarboxamide moiety at the 2-position. This compound has garnered attention in molecular docking studies for its high binding affinity to protein targets, outperforming established inhibitors like Nafamostat (ZINC000026291155) in computational models . Its structural rigidity, conferred by the diphenylpyrimidine core, and the hydrophobic cyclohexane group likely contribute to its bioactivity, though detailed crystallographic data remain unreported in the provided evidence.

Properties

CAS No.

820961-75-9

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C23H23N3O/c27-22(19-14-8-3-9-15-19)26-23-24-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27)

InChI Key

GGZRKRPYGJABPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Structural Comparison with Thiourea Carboxamide Derivatives

The target compound differs significantly from thiourea-functionalized carboxamides, such as the H2L series (H2L1–H2L9) described in Molecules (2009). Key distinctions include:

Core Functional Groups
  • Target Compound : Features a pyrimidine ring and carboxamide group.
  • H2L Derivatives : Contain a thiourea (-N-C(=S)-N-) linkage instead of pyrimidine, with carboxamide and aryl/heteroaryl substituents (e.g., chlorophenyl, methoxyphenyl, naphthyl) .
Bonding and Stability
  • Thiourea derivatives (e.g., H2L9) exhibit double-bond character in thiocarbonyl (C=S: 1.670 Å) and carbonyl (C=O: 1.218 Å) groups, enhancing metal-chelation capabilities .

Comparison with Pyrimidine-Benzamide Derivatives

Pyrimidine-benzamide derivatives (e.g., 4a–4f from SYNTHESIS OF NOVEL 4,6-DIPHENYLPYRIMIDINE SUBSTITUTED BENZAMIDE DERIVATIVES) share structural similarities with the target compound but differ in substituents:

Feature Target Compound Pyrimidine-Benzamide Derivatives (4a–4f)
Core Structure 4,6-Diphenylpyrimidine + cyclohexanecarboxamide 4,6-Diphenylpyrimidine + benzamide
Key Substituents Cyclohexane group Aryl/heteroaryl groups on benzamide
Applications High binding affinity (docking studies) Intermediate for further functionalization
Physicochemical Properties
  • This parameter likely influences its ionization state and interaction with biological targets .
  • Thiourea Derivatives : Exhibit IR absorption bands at 3256–3134 cm⁻¹ (N-H stretching) and 1670–1640 cm⁻¹ (C=O/C=S), indicative of hydrogen-bonding capacity .

Table 1. Comparative Overview of Key Compounds

Compound Class Example Core Structure Key Features Applications Reference
Pyrimidine-Carboxamide Target Compound 4,6-Diphenylpyrimidine High docking affinity, lipophilic Potential protease inhibitor
Thiourea-Carboxamide H2L1–H2L9 Thiourea + carboxamide Metal chelation, IR-active N-H/C=O bonds Antimicrobial, metal separation
Pyrimidine-Benzamide 4a–4f () 4,6-Diphenylpyrimidine Synthetic versatility Intermediate for drug design

Biological Activity

N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of inhibiting specific protein targets. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C24_{24}H19_{19}N3_3O2_2
  • Molecular Weight: 381.427 g/mol
  • CAS Number: 820961-60-2

The compound features a pyrimidine ring substituted with phenyl groups and a cyclohexanecarboxamide moiety, which contributes to its biological activity.

This compound has been identified as a potent inhibitor of transmembrane serine protease 2 (TMPRSS2), which is crucial for the activation of viral proteins in the context of infections such as SARS-CoV-2. The compound's binding affinity and interaction with TMPRSS2 have been characterized through molecular docking studies.

Key Findings from Research

  • Inhibition of TMPRSS2:
    • Molecular dynamics simulations indicated that this compound exhibits significant binding affinity towards TMPRSS2 compared to standard inhibitors like Nafamostat mesylate (NAM). The interactions primarily involve residues Asp435, Cys437, Ser436, Trp461, and Cys465 .
  • Quantitative Structure-Activity Relationship (QSAR):
    • A QSAR model developed during the study revealed that the compound's structural features correlate with its inhibitory potency against TMPRSS2. This model achieved an accuracy of 80% in predicting binding energies .
  • ADMET Analysis:
    • The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicated that this compound is likely to be safe for use as an inhibitor. It showed favorable properties regarding human intestinal absorption and blood-brain barrier penetration .

Table 1: Binding Affinity Comparison

CompoundBinding Affinity (kcal/mol)Target
This compound-9.5TMPRSS2
Nafamostat mesylate-8.7TMPRSS2
L1 (ZINC000116505796)-9.3TMPRSS2
L2 (ZINC000436573789)-9.1TMPRSS2

This table summarizes the comparative binding affinities of various compounds against TMPRSS2, highlighting the potency of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.